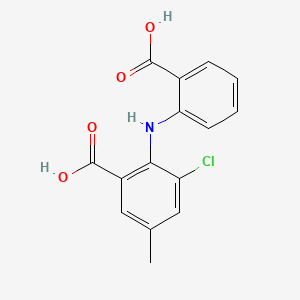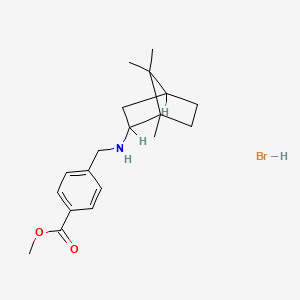
(+-)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide is a complex organic compound with a unique structure It is derived from borneol, a bicyclic organic compound and a terpene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide typically involves multiple steps. The starting material, borneol, undergoes a series of reactions to introduce the amino and ester functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of borneol to camphor.
Reduction: Reduction of camphor back to borneol.
Substitution: Introduction of amino and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents for ester formation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include camphor, isoborneol, and various ester derivatives, depending on the specific reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.
Wirkmechanismus
The mechanism of action of (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borneol: A precursor to (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide, known for its use in traditional medicine and as a fragrance.
Isoborneol: A diastereomer of borneol with similar properties but different stereochemistry.
Camphor: An oxidized form of borneol, used in medicinal and industrial applications.
Uniqueness
What sets (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
24629-64-9 |
|---|---|
Molekularformel |
C19H28BrNO2 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
methyl 4-[[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]benzoate;hydrobromide |
InChI |
InChI=1S/C19H27NO2.BrH/c1-18(2)15-9-10-19(18,3)16(11-15)20-12-13-5-7-14(8-6-13)17(21)22-4;/h5-8,15-16,20H,9-12H2,1-4H3;1H |
InChI-Schlüssel |
XNSLMWGBEXJKAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)C(=O)OC)C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


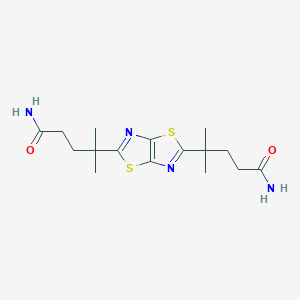
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
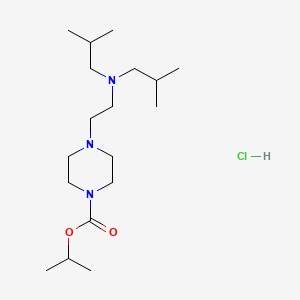
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
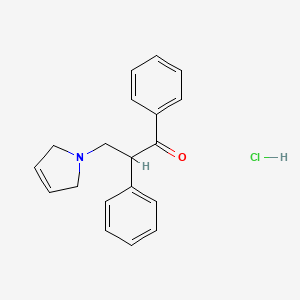
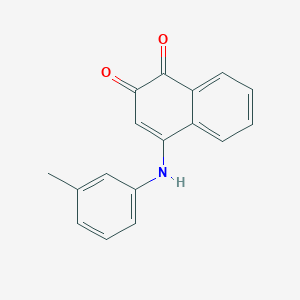
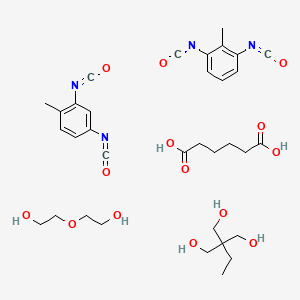
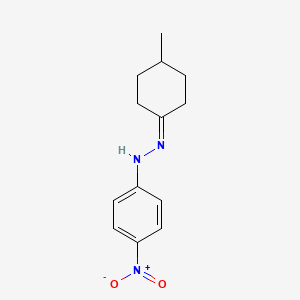
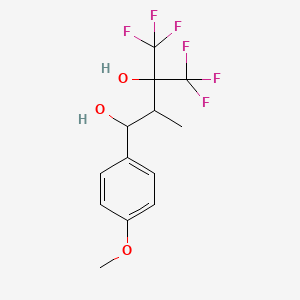

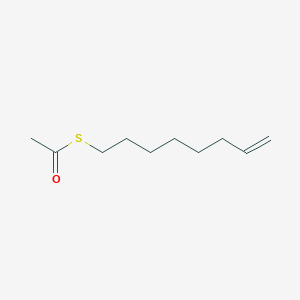
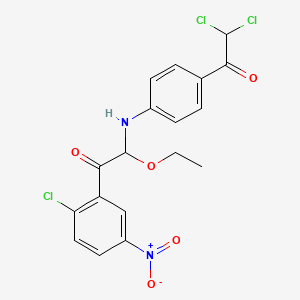
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
